molecular formula C60H92N8O12 B1667757 Aureobasidin A CAS No. 127785-64-2

Aureobasidin A

Cat. No. B1667757
CAS RN: 127785-64-2
M. Wt: 1101.4 g/mol
InChI Key: BGBIMGBOAIOSPU-PHHQQPDVSA-N
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Description

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic with a molecular weight of 1,100. It is isolated from Aureobasidium pullulans R106 . Aureobasidin A is toxic at a low concentration (0.1 - 5.0 μg/ml) against fungi (including yeast), such as Saccharomyces cerevisiae, Schizosaccharomyces pombe, Candida albicans, and Aspergillus nidulans . It has a strong anti-fungal ability and is an inhibitor of the inositol phosphorylated ceramide synthase AUR1 .


Synthesis Analysis

The synthesis of Aureobasidin A is catalyzed by the 11659-amino-acid-long biosynthesis complex that is encoded by the intronless gene aba1 of the A. pullulans strain R106 . A total synthesis of Aureobasidin A has been attempted, aiming at establishing a synthetic technique of the cyclic depsipeptide containing N-methyl amino acids .


Molecular Structure Analysis

Aureobasidin A has a molecular formula of C60H92N8O10 . The structures of the units were found by acid hydrolysis of the antibiotic to be 2 ®-hydroxy-3 ®-methylpentanoic acid, β-hydroxy- N -methyl-L-valine, N -methyl-L-valine, L-proline, allo-L-isoleucine, N -methyl-L-phenylalanine, L-leucine, and L-phenyl-alanine .


Physical And Chemical Properties Analysis

Aureobasidin A has an average mass of 1085.420 Da and a monoisotopic mass of 1084.693604 Da .

Scientific Research Applications

Antifungal Properties and Mechanism of Action

Aureobasidin A is a cyclic depsipeptide with significant antifungal properties. Research has shown its effectiveness against a range of pathogenic fungi, including Candida spp., Saccharomyces cerevisiae, and Cryptococcus neoformans. The antifungal action of Aureobasidin A involves disruption of fungal cell membrane integrity, leading to cell death. This action is distinct from other antifungal agents, suggesting a unique mechanism of action (Heidler & Radding, 1995); (Endo et al., 1997).

Effect on Candida Biofilms

Aureobasidin A has been studied for its effects on Candida biofilms. It demonstrates inhibitory effects on filamentation and biofilm development in Candida albicans. The resistance of mature Candidia biofilms to Aureobasidin A indicates potential applications in controlling fungal growth and biofilm formation (Tan & Tay, 2013).

Application in Treating Leishmaniasis

Research has also explored Aureobasidin A's effects on Leishmania growth and infectivity. The compound inhibited the growth of Leishmania (Leishmania) amazonensis promastigotes in culture and reduced infection in macrophage monolayers. This suggests potential therapeutic applications for Aureobasidin A in treating Leishmaniasis (Tanaka et al., 2007).

Role in Yeast Cell Morphogenesis

Aureobasidin A has been implicated in yeast cell morphogenesis. Studies have shown that mutations conferring resistance to Aureobasidin A affected the cell elongation process in yeast, indicating its role in cell growth and viability. This offers insights into the molecular mechanisms of fungal growth and potential targets for antifungal therapies (Hashida-Okado et al., 1998).

Antifungal Drug Development

Significant research has been devoted to developing broad-spectrum antifungal drugs from Aureobasidin A. Novel chemistry and structural modifications of Aureobasidin A have led to derivatives with potent antifungal activities, demonstrating its potential as a base for developing new antifungal agents (Wuts et al., 2015).

Mechanism of Action

Aureobasidin A exhibits antifungal activity through inhibition of inositol phosphorylceramide synthase, an important enzyme expressed from the AUR1 gene involved in sphingolipid synthesis, exclusively found in the fungal cell membrane .

Future Directions

With a field full of novel treatments for fungal infections, the future looks promising . The resistance to Aureobasidin A under impaired biosynthesis of ergosterol, which includes deletion of ERG6, ERG2, or ERG5 involved in the final stages of the ergosterol biosynthesis pathway, suggests a novel functional relationship between complex sphingolipids and ergosterol .

properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,27S)-3,6-dibenzyl-12,24-bis[(2R)-butan-2-yl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69)/t38-,39-,42+,43+,44+,45+,46+,47+,48+,49-,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMLFADXHJLPSQ-QKCBWMAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H92N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017531
Record name Basifungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aureobasidin A

CAS RN

127785-64-2
Record name Basifungin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127785642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Basifungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASIFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV0USO6I6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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